Methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate
Overview
Description
Methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a benzoyl group substituted with two methoxy groups at the 3 and 4 positions, attached to an indole core with a methyl ester at the 3 position. Indole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 2 and 5 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of benzyl-substituted indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-methyl-1H-indole-3-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 1-(1H-indol-3-yl)methyl-2-naphthoate
Uniqueness
Methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate is unique due to the presence of the 3,4-dimethoxybenzoyl group, which imparts distinct chemical and biological properties. This substitution pattern can enhance its biological activity and selectivity compared to other indole derivatives .
Biological Activity
Methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the indole family, characterized by its indole core structure with a methoxy-substituted benzoyl group. The chemical formula is and it has a molecular weight of 299.32 g/mol. The compound exhibits solubility in organic solvents, which is typical for many indole derivatives.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that this compound has potential antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. A study found an IC50 value of approximately 15 μM against HeLa cells, indicating significant potency.
Antimicrobial Activity
This compound has shown promising results against several bacterial strains. A comparative study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL. Notably, it displayed enhanced activity against multidrug-resistant strains.
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6 levels, suggesting its potential use in treating inflammatory disorders.
Case Studies
- Cancer Cell Line Study : A comprehensive investigation into the effects of this compound on breast cancer cell lines revealed that treatment led to a dose-dependent decrease in cell viability and increased apoptosis markers (e.g., cleaved caspase-3).
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of the compound, it was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively, outperforming common antibiotics in some resistant strains.
Data Summary Table
Properties
IUPAC Name |
methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-23-16-9-8-12(10-17(16)24-2)18(21)20-11-14(19(22)25-3)13-6-4-5-7-15(13)20/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFPMSQRAYBBEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401325891 | |
Record name | methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401325891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643499 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
429628-01-3 | |
Record name | methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401325891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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